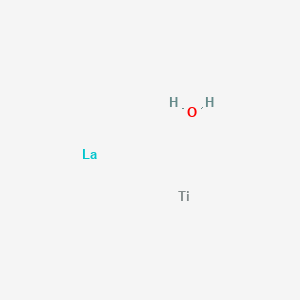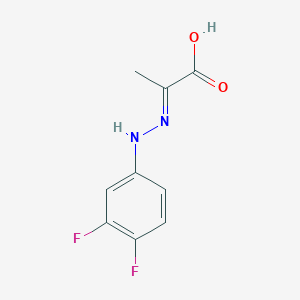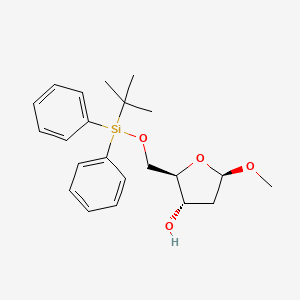
Solvent Blue 37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Blue 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The use of solvents like ethanol and water, along with catalysts such as acetic acid, is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Solvent Blue 37 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Solvent Blue 37 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for staining and visualization purposes.
Biology: Employed in histology and cytology for staining tissues and cells.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Applied in the manufacturing of plastics, textiles, and inks due to its stability and vibrant color
Mechanism of Action
The mechanism of action of Solvent Blue 37 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. This binding can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Solvent Blue 35: Another azo dye with similar applications but different chemical structure.
Solvent Blue 38: Known for its use in similar industrial applications but with distinct properties.
Luxol Fast Blue: Used in histology for staining myelin and other tissues.
Uniqueness
Solvent Blue 37 is unique due to its specific chemical structure, which provides excellent stability and vibrant color. Its ability to bind to a wide range of molecular targets makes it versatile for various applications .
Properties
Molecular Formula |
C26H16N3Na3O11S3 |
|---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H19N3O11S3.3Na/c30-21-12-17(42(35,36)37)10-14-9-16(41(32,33)34)11-20(24(14)21)28-29-26-18-7-4-8-23(43(38,39)40)25(18)19(13-22(26)31)27-15-5-2-1-3-6-15;;;/h1-13,27,30-31H,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
LONJZSVIJVYVID-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=CC=C3)S(=O)(=O)[O-])N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)

![1,2,3,3a,4,9b-Hexahydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B12341912.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)

![1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-N-methylethanamine](/img/structure/B12341924.png)

![N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B12341931.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12341933.png)
![4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,6-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341937.png)
![(2E)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride](/img/structure/B12341941.png)
![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)


